1-(Benzo[b]thiophen-2-ylmethyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
524673-96-9 |
|---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C13H16N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2 |
InChI Key |
DNOQQPCOMSIPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Benzo B Thiophen 2 Ylmethyl Piperazine
Established Synthetic Routes for 1-(Benzo[b]thiophen-2-ylmethyl)piperazine
The synthesis of this compound can be achieved through several well-established chemical reactions, primarily involving the formation of the benzo[b]thiophene core followed by the introduction of the piperazine (B1678402) moiety via a methylene (B1212753) linker.
Multi-step Synthesis Approaches and Reaction Pathways
The construction of the this compound scaffold is typically not a single-step process. It often involves a sequential, multi-step approach. A common strategy begins with the synthesis of a suitable benzo[b]thiophene precursor, which is then functionalized to allow for the attachment of the piperazine ring.
One plausible and widely applicable pathway involves the initial synthesis of benzo[b]thiophene-2-carbaldehyde. This intermediate can be synthesized directly from commercially available methylthiobenzene through a one-pot reaction involving double lithiation with butyllithium (B86547) (BuLi) in the presence of tetramethylethylenediamine (TMEDA), followed by formylation with dimethylformamide (DMF). researchgate.netmdpi.com
Once the aldehyde is obtained, two primary pathways can be envisioned to attach the piperazine group:
Reductive Amination: Benzo[b]thiophene-2-carbaldehyde can be reacted directly with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to form the desired this compound. This method is a standard procedure for forming C-N bonds from a carbonyl compound and an amine. mdpi.com
Nucleophilic Substitution: A two-step alternative involves the reduction of the benzo[b]thiophene-2-carbaldehyde to the corresponding alcohol, benzo[b]thiophen-2-ylmethanol. The alcohol is then converted into a more reactive leaving group, such as a halide (e.g., 2-(chloromethyl)benzo[b]thiophene), using reagents like thionyl chloride (SOCl₂). This halogenated intermediate can then undergo a nucleophilic substitution reaction with piperazine, where the nitrogen atom of piperazine displaces the chloride to form the final product. uchile.cl
In a related synthesis of N-{[4,7-dimethoxybenzo[b]thiophen-2-yl]methyl}-N'-(aryl)piperazines, a similar nucleophilic substitution was employed, where a chlorobenzyl benzo[b]thiophene intermediate was reacted with various arylpiperazines in the presence of anhydrous potassium carbonate (K₂CO₃) in acetonitrile. uchile.cl
Role of Precursors and Intermediate Compounds
The success of the synthesis is highly dependent on the strategic selection of precursors and the stability of the intermediates.
Primary Precursors: For the benzo[b]thiophene core, precursors like 2-halobenzaldehydes or methylthiobenzene are foundational. researchgate.neticsr.in For the piperazine portion, piperazine itself or its protected derivatives (e.g., N-Boc-piperazine) are commonly used. mdpi.com
Key Intermediates: Benzo[b]thiophene-2-carbaldehyde is a pivotal intermediate, as its carbonyl group is the reactive site for introducing the piperazine moiety. researchgate.netmdpi.com Alternatively, benzo[b]thiophen-2-ylmethanol and its halogenated derivative, 2-(chloromethyl)benzo[b]thiophene, serve as crucial intermediates in the nucleophilic substitution pathway. uchile.cl The choice of intermediate often dictates the subsequent reaction conditions and potential for side-product formation. For instance, using a protected piperazine can prevent undesired double alkylation. mdpi.com
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is essential for maximizing product yield and purity. Key factors include the choice of solvent, catalyst, temperature, and reaction time.
For the synthesis of substituted benzo[b]thiophenes, palladium-catalyzed coupling reactions of precursors like 2-iodothiophenol (B3069315) with phenylacetylene (B144264) have been optimized. Studies show that a combination of a palladium catalyst (Pd(OAc)₂), a ligand (tetramethylethylenediamine), and an additive (AgCOOCF₃) in DMF at 110°C for 24 hours provides good yields. rsc.org While this pertains to the formation of the core ring structure, similar principles apply to subsequent functionalization steps. For example, in the nucleophilic substitution reaction to attach the piperazine ring, the choice of base (e.g., K₂CO₃, Et₃N) and solvent (e.g., CH₃CN, CH₂Cl₂) can significantly impact the reaction rate and yield. uchile.cl Using an excess of piperazine can also drive the reaction to completion and minimize the formation of dimeric byproducts. nih.gov
| Reaction Step | Precursors | Reagents & Conditions | Key Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| Benzothiophene (B83047) Core Synthesis | Methylthiobenzene | 1. BuLi, TMEDA, Hexane, 0°C to RT, 24h 2. DMF, RT, 24h; then aq. HCl | Benzo[b]thiophene-2-carbaldehyde | 80% mdpi.com |
| Piperazine Attachment (Substitution) | [4,7-dimethoxybenzo[b]thiophen-2-yl]methanol | 1. Mesyl chloride, Et₃N, CH₂Cl₂ 2. 1-Phenylpiperazine, K₂CO₃, CH₃CN, reflux | 4,7-dimethoxy-N-{[2-(4-phenyl-1-piperazinyl)methyl]phenyl}benzo[b]thiophene-2-carboxamide | 82% (over two steps) uchile.cl |
Derivatization Strategies for this compound Analogues
To explore structure-activity relationships for various biological targets, analogues of the parent compound are synthesized. This is achieved by introducing substituents on either the benzo[b]thiophene nucleus or the piperazine ring.
Modifications on the Benzo[b]thiophene Moiety
Modifications to the benzo[b]thiophene ring system are typically introduced early in the synthetic sequence by using substituted starting materials. For example, using a substituted 2-halobenzaldehyde or a substituted phenylthio precursor allows for the creation of derivatives with functionalities on the benzene (B151609) portion of the bicyclic system. nih.gov
Electrophilic substitution reactions on a pre-formed benzo[b]thiophene ring can also be performed, although they often yield a mixture of 2- and 3-substituted products. chemicalbook.com Therefore, building the substituted ring from acyclic precursors is often a more controlled and preferred method. Research has demonstrated the synthesis of benzo[b]thiophenes with chloro, fluoro, and trifluoromethyl groups at the 6-position, starting from the corresponding substituted carboxylic acids. nih.gov Such functionalized cores can then be carried forward to synthesize the final piperazine-containing target molecules.
| Substitution Site | Type of Modification | Example Precursor | Synthetic Strategy |
|---|---|---|---|
| Position 6 | Halogenation (Cl, F) | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | Synthesis from substituted precursors nih.gov |
| Position 6 | Electron-withdrawing (CF₃) | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | Synthesis from substituted precursors nih.gov |
| Positions 4, 7 | Electron-donating (OCH₃) | Substituted 2-nitrobenzaldehyde | Cyclization with methyl thioglycolate uchile.cl |
| Positions 2, 3 | Various Substituents | o-alkynyl thioanisoles | Electrophilic cyclization nih.gov |
Substitutions and Linker Variations on the Piperazine Ring
The piperazine ring offers a convenient handle for derivatization, particularly at the N4-position (the nitrogen not attached to the methylene bridge). The secondary amine at this position can be readily functionalized through various reactions. nih.gov
N-Arylation: One of the most common modifications involves the introduction of an aryl or heteroaryl group. This is typically achieved by using a pre-functionalized 4-arylpiperazine in the final coupling step. uchile.cl Palladium-catalyzed Buchwald-Hartwig amination and aromatic nucleophilic substitution (SNAr) are standard methods for preparing these substituted piperazine precursors. mdpi.comnih.gov
N-Alkylation: Alkyl groups can be introduced via nucleophilic substitution using alkyl halides or through reductive amination with aldehydes or ketones. nih.gov
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amide derivatives. nih.gov
Linker variations, while less common for this specific scaffold, could involve synthesizing analogues with longer alkyl chains (e.g., propyl or butyl) connecting the benzo[b]thiophene and piperazine moieties, which can significantly influence biological activity. nih.gov
| Modification Type | Reagents/Precursors | Reaction Type | Example Product Class |
|---|---|---|---|
| N-Aryl Substitution | 1-(Aryl)piperazines | Nucleophilic Substitution | 1-(Benzo[b]thiophen-2-ylmethyl)-4-arylpiperazines uchile.cl |
| N-Alkyl Substitution | Alkyl halides, Aldehydes | Nucleophilic Substitution, Reductive Amination | 1-(Benzo[b]thiophen-2-ylmethyl)-4-alkylpiperazines nih.gov |
| N-Acyl Substitution | Acyl chlorides, Carboxylic acids | Acylation | 4-(Benzo[b]thiophen-2-ylmethyl)piperazin-1-yl)(aryl)methanones nih.gov |
| Amide Linker | Benzo[b]thiophene-2-carbohydrazide, Aldehydes | Condensation | Benzo[b]thiophene acylhydrazones nih.gov |
Synthesis of Chiral Analogues and Stereoselective Approaches
The development of stereoselective methodologies for the synthesis of chiral analogues of this compound is a specialized area of research. While specific literature detailing the asymmetric synthesis of this exact compound is limited, the synthesis of its chiral analogues can be envisaged through established stereoselective strategies targeting either the piperazine or the benzothiophene moiety. These approaches generally involve the use of chiral building blocks, chiral auxiliaries, or asymmetric catalysis to introduce a stereocenter, which is then followed by the coupling of the two heterocyclic fragments.
A common strategy involves the initial synthesis of a chiral piperazine derivative, which is subsequently alkylated with a suitable benzo[b]thiophene electrophile. For instance, chiral 2-substituted piperazines can be prepared from readily available α-amino acids. This approach ensures a high degree of enantiopurity in the final product. Another powerful method is the asymmetric hydrogenation of pyrazin-2-ones, catalyzed by transition metals like palladium, to yield chiral piperazin-2-ones with excellent enantioselectivity. These intermediates can then be reduced to the corresponding chiral piperazines.
Alternatively, a stereocenter can be introduced on the benzothiophene fragment. Research has shown the synthesis of enantioenriched 2,3-disubstituted benzothiophenes through the enantiospecific coupling of benzothiophene S-oxides with boronic esters. While this method installs chirality at the 2-position of the benzothiophene ring itself, it highlights the possibility of creating chiral benzothiophene-containing building blocks.
Once the desired chiral fragment (either the piperazine or the benzothiophene derivative) is obtained, the two components can be coupled to form the target chiral analogue. Standard synthetic transformations can be employed for this purpose. One common method is the nucleophilic substitution of a leaving group on the benzothiophene side chain with a chiral piperazine. For example, 2-(chloromethyl)benzo[b]thiophene can be reacted with a pre-synthesized chiral piperazine derivative.
Another widely used approach is reductive amination. This involves the reaction of benzo[b]thiophene-2-carbaldehyde with a chiral piperazine in the presence of a reducing agent. This method is highly efficient for forming the C-N bond connecting the two heterocyclic systems.
While direct asymmetric synthesis of this compound has not been extensively documented, the combination of established methods for the synthesis of chiral piperazines and benzothiophenes provides a clear and viable pathway to its chiral analogues. The choice of a specific synthetic route would depend on the desired location of the stereocenter and the availability of starting materials.
To illustrate a potential stereoselective approach, consider the reaction of a chiral piperazine with an achiral benzothiophene electrophile. The following table outlines the reactants and general conditions for such a transformation.
| Reactant 1 (Chiral) | Reactant 2 (Achiral) | Reagents and Conditions | Product Type |
| Chiral 2-substituted piperazine | 2-(Chloromethyl)benzo[b]thiophene | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | Chiral this compound analogue |
| Chiral piperazine derivative | Benzo[b]thiophene-2-carbaldehyde | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., CH₂Cl₂, MeOH) | Chiral this compound analogue |
This table represents a generalized scheme. The specific reaction conditions, such as temperature, reaction time, and choice of catalyst, would need to be optimized for each specific substrate to achieve the best results in terms of yield and stereochemical purity.
Molecular Pharmacology and Mechanistic Investigations of 1 Benzo B Thiophen 2 Ylmethyl Piperazine
Receptor Binding Profiles and Affinities
The pharmacological profile of compounds containing the benzo[b]thiophene-piperazine framework is characterized by interactions with several key receptors involved in neurotransmission.
Derivatives of the benzo[b]thiophene-piperazine scaffold have demonstrated notable affinity for various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.
Serotonin Receptors: Research into a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives revealed their affinity for the 5-HT1A receptor subtype. nih.govmdpi.comnih.gov In binding assays, these compounds displayed a range of inhibitory activity against [3H]-8-OH-DPAT binding. nih.gov The most promising of these, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, showed micromolar affinity for 5-HT1A sites. nih.govmdpi.comnih.gov The presence of a methoxy group at the ortho position of the aromatic ring linked to the piperazine (B1678402) was found to be a relevant characteristic for increased activity in some derivatives. nih.gov
Furthermore, other benzo[b]thiophene derivatives have been evaluated for their affinity towards the 5-HT7 receptor, which has been identified as a novel target for antidepressant treatments. unav.edu The arylpiperazine structure is a versatile template for designing ligands that target multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. mdpi.com
| Compound Derivative | Receptor | Affinity (Ki) |
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A | 2.30 μM nih.govmdpi.com |
| Benzo[b]thiophene hydroxylpropylarylpiperazine (2-methoxyphenylpiperazine derivative) | 5-HT1A | 20 nM nih.gov |
Dopamine Receptors: The benzo[b]thiophene moiety has also been incorporated into ligands targeting dopamine receptors. One such derivative exhibited high affinity for both D2 and D3 receptors. nih.gov Specifically, the benzo[b]thiophene derivative showed Ki values of 76.9 nM for D2 receptors and 1.69 nM for D3 receptors. nih.gov Another related compound, FAUC346, which is a N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, was identified as a D3-selective ligand in in vitro studies. nih.gov The long-chain arylpiperazine scaffold is a common feature in drugs that modulate both serotonin and dopamine receptors. mdpi.com
| Compound Derivative | Receptor | Affinity (Ki) |
| Benzo[b]thiophene derivative | D2 | 76.9 nM nih.gov |
| Benzo[b]thiophene derivative | D3 | 1.69 nM nih.gov |
Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels. nih.gov Compounds featuring the benzo[b]thiophene structure have been assessed for their ability to interact with these transporters.
In a study of new benzo[b]thiophene derivatives, compounds were tested in competition binding experiments to evaluate their affinity for SERT. unav.edu This suggests that the scaffold has the potential for activity as a serotonin reuptake inhibitor. unav.edu Continued structure-activity relationship (SAR) studies on related piperazine derivatives have shown that specific enantiomers can possess different affinities for DAT and SERT, indicating that stereochemistry plays a crucial role in selectivity. researchgate.net For instance, certain chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines showed that the S configuration was more selective for DAT over SERT. researchgate.net
The arylpiperazine scaffold is considered "privileged" for its ability to bind to a wide range of aminergic G protein-coupled receptors (GPCRs). nih.gov Beyond the primary monoamine receptors, derivatives of the benzo[b]thiophene-piperazine class have been investigated for their affinity at other GPCRs. For example, the affinity for the 5-HT2A receptor is a common endpoint in the evaluation of arylpiperazine derivatives intended for CNS applications. nih.govmdpi.com The versatility of the arylpiperazine structure allows for modifications that can tune the affinity and selectivity for various serotonin, dopamine, and adrenergic receptors. nih.gov
Enzyme Inhibition and Modulation Studies
The benzo[b]thiophene-piperazine structure has been utilized in the design of enzyme inhibitors. A notable example is a series of benzothiophene (B83047) piperazine urea derivatives that were developed as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov These compounds were found to inhibit FAAH by covalently modifying the enzyme's active site serine nucleophile. nih.gov Further activity-based protein profiling revealed that these urea-based inhibitors were highly selective for FAAH compared to other mammalian serine hydrolases. nih.gov
Cellular Signaling Pathway Modulation by 1-(Benzo[b]thiophen-2-ylmethyl)piperazine
The interaction of benzo[b]thiophene-piperazine derivatives with their receptor targets initiates downstream cellular signaling events. Docking studies on benzo[b]thiophene arylpiperazine compounds binding to the 5-HT1A receptor have highlighted the importance of electrostatic interactions. nih.govmdpi.comnih.gov For example, a hydrogen bond between an aspartate residue (D116) in the receptor and a protonated nitrogen on the piperazine ring is a key interaction. nih.gov This type of binding is expected to trigger conformational changes in the receptor, leading to the modulation of intracellular signaling cascades. Related N-aryl piperazine compounds have been shown to modulate pathways involving Ca2+ mobilization and the phosphorylation of extracellular signal-regulated kinases (ERK). ijrrjournal.com
In Vitro Mechanistic Elucidation in Cell-Based Assays
The pharmacological properties of benzo[b]thiophene-piperazine compounds are typically characterized through a variety of in vitro assays. Receptor binding affinities are commonly determined using competition binding experiments with radiolabeled ligands in cell lines expressing the target receptor, such as Human Embryonic Kidney (HEK) 293 cells. nih.gov For instance, the affinity of derivatives for dopamine D2 and D3 receptors has been measured by their ability to inhibit the binding of [3H]spiperone in HEK cells expressing these receptors. nih.gov Similarly, the affinity for 5-HT1A receptors was evaluated by measuring the inhibition of [3H]-8-OH-DPAT binding. nih.gov In addition to binding assays, in vitro cytotoxicity assays are used to assess the preliminary safety profile of new compounds. nih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Correlations between Benzo[b]thiophene Substitutions and Biological Activity
The benzo[b]thiophene moiety is a key structural element that significantly influences the biological profile of this class of compounds. Modifications to this bicyclic ring system can modulate potency, selectivity, and pharmacokinetic properties. Studies on related benzo[b]thiophene-containing molecules have demonstrated that the nature and position of substituents are critical determinants of activity.
Research on various 2-substituted and 3-acylbenzo[b]thiophene derivatives has shown that the electronic properties of substituents play a crucial role. For instance, in a series of benzothiophene-chalcone hybrids evaluated as cholinesterase inhibitors, the introduction of electron-donating groups (such as methyl and methoxy) or electron-withdrawing groups (like nitro, cyano, and trifluoromethyl) at different positions on the benzoyl moiety attached to the benzothiophene (B83047) core led to significant variations in inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. Specifically, the presence of para-substituted electron-withdrawing groups on a benzoyl ring at the 3-position of the benzothiophene often resulted in higher yields and distinct biological profiles nih.gov.
Furthermore, investigations into other benzo[b]thiophene derivatives have revealed a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects, which are highly dependent on the substitution pattern nih.gov. For example, the synthesis of derivatives starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride yielded various heterocyclic systems like thiadiazoles and pyrazoles, with many of these molecules showing potent biological effects nih.gov. This suggests that the 2- and 3-positions of the benzo[b]thiophene ring are key sites for modification to tune the desired therapeutic activity. While these studies were not conducted on the exact 1-(benzo[b]thiophen-2-ylmethyl)piperazine scaffold, they underscore the principle that substitutions on the benzo[b]thiophene ring system are a valid and effective strategy for optimizing biological activity.
Table 1: Influence of Benzo[b]thiophene Ring Substitutions on Biological Activity in Analogous Scaffolds
| Scaffold Type | Substituent Type | Position of Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 3-Benzoyl-2-phenylbenzothiophenes | Electron-donating groups (e.g., -OCH₃) | Phenyl ring of benzoyl group | Modulated cholinesterase inhibition | nih.gov |
| 3-Benzoyl-2-phenylbenzothiophenes | Electron-withdrawing groups (e.g., -NO₂, -CN) | Phenyl ring of benzoyl group | Improved BChE inhibition and selectivity | nih.gov |
Influence of Piperazine (B1678402) Ring Modifications on Receptor Selectivity and Potency
The piperazine ring is a versatile and common scaffold in drug discovery, known for its ability to engage in various receptor interactions and improve physicochemical properties researchgate.net. In the context of this compound, modifications to this ring, particularly at the N4 position, are a primary strategy for modulating receptor selectivity and potency.
The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and the protonated form can engage in ionic interactions, which are crucial for anchoring the ligand in a receptor's binding pocket researchgate.net. Arylpiperazine derivatives, a class of compounds structurally related to the subject of this article, have been extensively studied as ligands for serotonergic and adrenergic receptors. For example, in a series of arylpiperazinylalkylthiothienopyrimidine derivatives, modifications on the aryl group attached to the piperazine nitrogen resulted in significant changes in affinity for the 5-HT1A receptor nih.gov. Compounds with a 2-methoxyphenyl group on the piperazine ring showed high potency, with Ki values in the nanomolar range nih.gov.
Similarly, studies on N-(substituted phenyl)-/N-diphenylmethyl-piperazine conjugates have shown that substitutions on the terminal phenyl ring of the piperazine moiety dramatically influence antimycobacterial activity. For instance, derivatives with a 3,4-dichlorophenyl or a diphenylmethyl group on the piperazine displayed potent inhibition of Mycobacterium tuberculosis mdpi.com. These findings highlight that the N4-substituent on the piperazine ring explores a specific binding region of the target protein, and its size, lipophilicity, and electronic nature are key to achieving high affinity and selectivity. The flexibility of the piperazine ring also allows it to adopt different conformations to fit various binding sites researchgate.net.
Table 2: Effect of Piperazine Ring N4-Substitutions on Receptor Affinity in Analogous Arylpiperazines
| Scaffold Type | N4-Substituent | Target Receptor/Activity | Affinity/Potency (Ki) | Selectivity | Reference |
|---|---|---|---|---|---|
| Arylpiperazinylalkylthiothienopyrimidine | 2-Methoxyphenyl | 5-HT1A | 0.26 nM | 28-fold (vs. α1A) | nih.gov |
| Arylpiperazinylalkylthiothienopyrimidine | 2-Pyrimidinyl | 5-HT1A | 9.40 nM | 207-fold (vs. α1A) | nih.gov |
| Arylpiperazinylalkylthiothienopyrimidine | 2-Thiazolyl | 5-HT1A | 5.06 nM | 73-fold (vs. α1A) | nih.gov |
| N-Arylpiperazine Conjugate | 3,4-Dichlorophenyl | Antimycobacterial (Mtb H₃₇Ra) | MIC < 3.80 µM | - | mdpi.com |
Role of the Benzo[b]thiophen-2-ylmethyl Linker in Molecular Recognition
While direct SAR studies on the linker of this compound are not extensively documented, its importance can be inferred from related structures. For instance, in a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, a longer, more rigid propanone linker was utilized mdpi.com. The specific length and nature of this linker defined the spatial relationship between the benzo[b]thiophene and arylpiperazine groups, which was critical for affinity at 5-HT1A receptors mdpi.com. The presence of the carbonyl group in the propanone linker also introduces a hydrogen bond acceptor site, which is absent in the simple methylene (B1212753) linker of the title compound.
The length of the linker is a critical parameter in drug design. A shorter linker, like the methylene bridge, restricts the conformational freedom compared to longer alkyl chains. This can be advantageous, as it reduces the entropic penalty upon binding, potentially leading to higher affinity. The specific attachment at the 2-position of the benzo[b]thiophene ring, as opposed to other positions, also dictates the vector and trajectory of the piperazine moiety, guiding it into specific subpockets of a target receptor. The linker's role is thus to ensure the correct distance and geometry between the key pharmacophoric elements for effective molecular recognition.
Pharmacophore Modeling and Design Principles for this compound Analogues
Pharmacophore modeling is a powerful tool for understanding the essential structural features required for biological activity and for designing new, more potent analogues. For ligands based on the this compound scaffold, a general pharmacophore model can be proposed based on studies of related arylpiperazine compounds.
A ligand-based pharmacophore model developed for N-Aryl and N-Heteroaryl piperazine antagonists of the α1A-adrenoceptor identified several key features that are directly applicable to the design of this compound analogues nih.gov. The essential components of this model include:
A positive ionizable center: This is represented by one of the nitrogen atoms of the piperazine ring, which is typically protonated at physiological pH. This feature is crucial for forming strong ionic interactions with acidic residues (e.g., Aspartic acid) in the receptor binding pocket.
Hydrophobic/aromatic groups: The benzo[b]thiophene ring serves as a primary hydrophobic feature. An additional aryl or heteroaryl substituent on the N4-position of the piperazine would constitute a second hydrophobic region. These groups engage in van der Waals, pi-pi, or hydrophobic interactions with the receptor.
Hydrogen bond acceptors: The model also includes hydrogen bond acceptor sites, which could be the nitrogen atoms of the piperazine ring or heteroatoms within the N4-substituent nih.gov.
Based on this, the design principles for new analogues would involve:
Maintaining the core piperazine: The piperazine ring with its basic nitrogen is a critical anchor point.
Systematic substitution on the benzo[b]thiophene ring: Introducing small, electronically diverse substituents at various positions (e.g., 3, 5, 6, 7) can fine-tune potency and selectivity by probing specific interactions within the binding site.
Varying the N4-substituent of the piperazine: This is the most common and effective point of modification. Introducing different aryl, heteroaryl, or alkyl groups can drastically alter the compound's affinity and selectivity profile for different receptors.
Considering linker modification: Although the methylene linker is simple, exploring slightly longer or more rigid linkers could lead to improved binding geometries for specific targets.
These principles, derived from computational models and empirical SAR data from related compound series, provide a rational framework for the future design of novel therapeutic agents based on the this compound scaffold.
Preclinical Pharmacological and Biological Studies in Vitro and Animal Models Mechanistic Focus
Neuropharmacological Assessment in Rodent Models (Mechanistic Insights)
The neuropharmacological profile of compounds containing the benzo[b]thiophene-piperazine moiety has been a subject of interest in medicinal chemistry, particularly in the context of central nervous system disorders.
Electrophysiological and Biochemical Effects in Brain Slices or Isolated Tissues
Assessment of Biological Activity in Specific Disease Models for Mechanistic Research
The therapeutic potential of the benzo[b]thiophene-piperazine scaffold has been explored in various animal models of disease, providing insights into the potential applications of 1-(benzo[b]thiophen-2-ylmethyl)piperazine.
In rodent models of epilepsy, derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have demonstrated significant anticonvulsant activity. These compounds were effective in the maximal electroshock (MES) and 6 Hz seizure models, which are indicative of efficacy against generalized tonic-clonic and partial seizures, respectively mdpi.com. The proposed mechanism for this activity is the interaction with neuronal voltage-sensitive sodium channels mdpi.com.
Additionally, these same derivatives exhibited analgesic effects in a formalin test and an oxaliplatin-induced neuropathic pain model in mice mdpi.com. This suggests that the benzo[b]thiophene moiety may contribute to antinociceptive activity, potentially through the modulation of pain signaling pathways.
| Disease Model | Derivative Class | Observed Effect | Potential Mechanism |
| Epilepsy (MES, 6 Hz) | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Anticonvulsant | Interaction with voltage-sensitive sodium channels mdpi.com |
| Neuropathic Pain | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Analgesic | Modulation of pain signaling pathways mdpi.com |
Organ-Specific Pharmacological Profiles (Mechanistic)
Detailed organ-specific pharmacological profiles for this compound from a mechanistic perspective are not well-documented. However, preliminary in vitro safety assessments have been conducted on related compounds. For instance, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated for hepatocytotoxicity and neurocytotoxicity using HepG2 and SH-SY5Y cell lines, respectively mdpi.com. The results indicated a lack of significant toxicity at the tested concentrations, suggesting a favorable preliminary safety profile for this class of compounds at the cellular level mdpi.com. These findings, while not specific to this compound, provide an initial indication of the potential for organ-specific effects and highlight the importance of such evaluations in preclinical development.
Computational Chemistry and in Silico Approaches in 1 Benzo B Thiophen 2 Ylmethyl Piperazine Research
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between ligands, such as derivatives of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine, and their biological targets at a molecular level.
In research focused on developing new agents for psychiatric disorders, derivatives of this scaffold have been docked into homology models of serotonin (B10506) receptors, such as the 5-HT1A receptor. mdpi.com For instance, studies on a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives revealed key interactions within the receptor's binding site. The most promising compounds demonstrated significant binding affinity, which was rationalized through docking simulations. mdpi.comnih.gov
Key interactions observed in these simulations often involve:
Hydrogen Bonding: A critical hydrogen bond is frequently observed between a protonated nitrogen atom of the piperazine (B1678402) ring and the side chain of a key acidic residue, such as Aspartate 116 (D116), in the 5-HT1A receptor model. mdpi.com
Electrostatic Interactions: The positively charged piperazine nitrogen also engages in strong electrostatic interactions with the negatively charged carboxylate of the same aspartate residue, significantly contributing to the binding affinity. mdpi.comnih.gov
Aromatic and Hydrophobic Interactions: The benzo[b]thiophene ring and aryl substituents on the piperazine moiety can form favorable aromatic stacking and hydrophobic interactions with nonpolar residues within the binding pocket, further stabilizing the ligand-receptor complex.
Molecular dynamics (MD) simulations are often employed following docking to assess the stability of the predicted binding poses and to understand the dynamic behavior of the ligand-protein complex over time. For novel benzo[b]thiophene derivatives, MD simulations have shown stable protein-ligand complexes, characterized by minimal root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, indicating a stable and sustained interaction with the target protein. nih.gov
| Compound Derivative | Key Interacting Residue | Type of Interaction | Observed Effect on Affinity |
|---|---|---|---|
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | Asp116 | Hydrogen Bond, Electrostatic | Highest binding affinity in the series |
| Derivatives with o-methoxy groups | Not specified | Not specified | Generally higher affinities |
| Carbonyl vs. Hydroxyl Analogues | Not specified | Potential for new H-bonds | Hydroxyl derivatives showed better inhibition, suggesting influence on affinity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound derivatives are not widely documented, the methodology has been applied to structurally similar scaffolds like benzothiazole-substituted piperazine derivatives. researchgate.net
A typical QSAR study for derivatives of the this compound scaffold would involve:
Data Set Preparation: A series of derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., logP, polar surface area). researchgate.net
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a predictive model that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
Such models can elucidate which structural features are critical for activity. For example, a QSAR model might reveal that higher activity is correlated with increased electron-donating capacity of substituents on the benzo[b]thiophene ring or specific steric constraints on the piperazine moiety. These insights are invaluable for designing new derivatives with enhanced potency.
Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. Various computational models are used to predict these properties for this compound and its derivatives, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly synthesis and testing. researchgate.netresearchgate.net
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov Computational models are widely used to predict the BBB permeability of drug candidates. nih.govbanglajol.info These predictions are often based on physicochemical properties such as:
Lipophilicity (logP): A moderate level of lipophilicity is generally required for passive diffusion across the BBB.
Molecular Weight: Lower molecular weight compounds (< 500 Da) are more likely to cross the BBB.
Topological Polar Surface Area (TPSA): A lower TPSA (typically < 90 Ų) is associated with better brain penetration, as it reflects a lower hydrogen bonding capacity. mdpi.com
Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds are favorable for BBB permeability.
In silico tools can provide a logBB value (logarithm of the brain/plasma concentration ratio), classifying compounds as BBB penetrant (logBB > 0), non-penetrant (logBB < 0), or borderline. mdpi.com For derivatives of this compound, these predictions are essential for optimizing structures to ensure they can reach their CNS targets. researchgate.net
Drug-likeness is a qualitative concept used to evaluate whether a compound has properties consistent with known drugs. Several computational filters and scoring functions are used for this assessment.
Lipinski's Rule of Five: This is a widely used filter that assesses oral bioavailability based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. Derivatives of this compound are often designed to comply with these rules. researchgate.netscispace.com
Fragment-Based Druglikeness: This parameter calculates a score based on the presence of structural fragments that are common in commercially available drugs. A positive score indicates that the molecule is composed of drug-like fragments. scispace.com
| Parameter | Predicted Value/Range | Implication |
|---|---|---|
| Molecular Weight | < 500 Da | Favorable for absorption and BBB permeability |
| logP | 2.0 - 4.0 | Optimal range for membrane permeability |
| TPSA | 40 - 70 Ų | Good potential for BBB penetration mdpi.com |
| Hydrogen Bond Donors | ≤ 2 | Adheres to Lipinski's Rule, favors permeability |
| Hydrogen Bond Acceptors | ≤ 5 | Adheres to Lipinski's Rule |
| BBB Permeability (logBB) | > 0 | Predicted to be CNS-active mdpi.com |
| Drug-Likeness Score | Positive | Structurally similar to known drugs scispace.com |
Virtual Screening and Lead Optimization Strategies
Computational approaches are instrumental in both the initial discovery and subsequent refinement of lead compounds based on the this compound scaffold.
Virtual Screening: This process involves screening large databases of chemical compounds computationally to identify those that are most likely to bind to a specific drug target. nih.gov For a target like a serotonin or dopamine (B1211576) receptor, a hierarchical virtual screening campaign might be employed:
Ligand-Based Screening: Compounds with shapes and chemical features similar to known active ligands are selected from a database. nih.gov
Structure-Based Screening (Docking): The selected compounds are then docked into the 3D structure of the target protein to predict their binding affinity and pose.
Rescoring and Refinement: The top-scoring compounds from docking are subjected to more computationally intensive analyses, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations or short MD simulations, to refine the ranking and select the most promising candidates for experimental testing. nih.gov
Lead Optimization: Once an active "hit" compound is identified, computational chemistry guides its optimization into a "lead" with improved properties. Structure-activity relationship (SAR) studies, informed by molecular docking, help chemists decide which modifications to the scaffold are most likely to enhance potency, selectivity, or pharmacokinetic properties. nih.gov For example, docking results might suggest adding a specific substituent to the benzo[b]thiophene ring to form an additional hydrogen bond, or modifying the aryl group on the piperazine to improve selectivity against other receptors. This iterative cycle of design, synthesis, and testing, guided by in silico modeling, significantly streamlines the path to a viable drug candidate.
Metabolism and Biotransformation Investigations of 1 Benzo B Thiophen 2 Ylmethyl Piperazine Preclinical/in Vitro
Identification of Metabolic Pathways and Metabolite Structures in Isolated Systems (e.g., Liver Microsomes, Hepatocytes)
Based on in vitro studies of analogous compounds, the metabolism of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine in isolated systems like liver microsomes or hepatocytes would likely involve several key pathways. The primary sites of metabolic activity are predicted to be the benzothiophene (B83047) ring and the piperazine (B1678402) moiety.
Benzothiophene Ring Metabolism: The benzothiophene core is a known substrate for oxidative metabolism, which can lead to the formation of reactive intermediates. nih.gov A significant pathway for 2-substituted benzothiophenes is the formation of a reactive arene oxide intermediate. nih.gov This highly reactive metabolite can then undergo further biotransformation:
Dihydrodiol formation: The arene oxide can be hydrolyzed to form a dihydrodiol metabolite.
Glutathione (B108866) conjugation: The electrophilic arene oxide can be detoxified by conjugation with glutathione (GSH), a process that can be observed in hepatocyte incubations. nih.gov
Piperazine Ring Metabolism: The piperazine ring is also susceptible to several metabolic transformations. Common pathways for piperazine-containing compounds include:
N-oxidation: Oxidation at one of the nitrogen atoms in the piperazine ring is a frequent metabolic route. nih.gov
Hydroxylation: The piperazine ring can undergo hydroxylation.
N-dealkylation: While less likely for this specific structure due to the benzyl-piperazine linkage, N-dealkylation is a known pathway for other piperazine derivatives.
The following table outlines the potential metabolites of this compound based on these inferred pathways.
| Metabolic Pathway | Potential Metabolite Structure | Notes |
| Arene Oxide Formation | 1-((2,3-epoxy-2,3-dihydrobenzo[b]thiophen-2-yl)methyl)piperazine | A reactive intermediate formed on the benzothiophene ring. |
| Dihydrodiol Formation | 1-((2,3-dihydroxy-2,3-dihydrobenzo[b]thiophen-2-yl)methyl)piperazine | Formed from the hydrolysis of the arene oxide intermediate. |
| Glutathione Conjugation | Glutathione adduct of the benzothiophene moiety | A detoxification product indicating the formation of a reactive intermediate. |
| N-Oxidation | This compound 1-oxide or 4-oxide | Oxidation at one of the nitrogen atoms of the piperazine ring. |
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes
The oxidative metabolism of the benzothiophene and piperazine rings is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Studies on structurally similar compounds have implicated several CYP isoforms in their biotransformation.
The formation of reactive metabolites from the thiophene (B33073) ring, such as thiophene-S-oxides and thiophene epoxides, is known to be dependent on Cytochrome P450 enzymes. researchgate.net For various piperazine-containing drugs, CYP3A4 and CYP2D6 are often the major enzymes involved in their metabolism. nih.govresearchgate.net Other isoforms like CYP1A2, CYP2C9, and CYP2C19 can also contribute. researchgate.netnih.gov
In addition to CYPs, enzymes like epoxide hydrolase would be involved in the conversion of the arene oxide intermediate to the corresponding dihydrodiol. The conjugation with glutathione would be catalyzed by glutathione S-transferases (GSTs).
The table below lists the potential enzymes involved in the metabolism of this compound.
| Enzyme Family | Specific Enzyme (Predicted) | Role in Metabolism |
| Cytochrome P450 | CYP3A4, CYP2D6, CYP1A2, CYP2C19 | Catalyzing the initial oxidative steps on both the benzothiophene and piperazine rings. |
| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH) | Hydrolysis of the arene oxide intermediate to a dihydrodiol. |
| Glutathione S-Transferase | Various GST isoforms | Conjugation of the reactive intermediate with glutathione. |
In Vitro Metabolic Stability and Clearance Studies
In vitro metabolic stability assays are crucial preclinical studies to predict the in vivo intrinsic clearance of a compound. nih.gov These experiments typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. pharmaffiliates.com
For piperazine-containing compounds, metabolic stability can be highly variable. Some piperazin-1-ylpyridazines, for instance, have been shown to be rapidly metabolized in mouse and human liver microsomes, with in vitro microsomal half-lives (t½) as short as 2-3 minutes. nih.gov This rapid metabolism indicates a high intrinsic clearance.
The metabolic stability of this compound has not been reported. However, based on the numerous potential sites for metabolism (both the benzothiophene and piperazine rings), it could be hypothesized that the compound may undergo relatively rapid metabolism. A typical in vitro metabolic stability study would determine the following parameters:
| Parameter | Description | Significance |
| In Vitro Half-life (t½) | The time it takes for 50% of the parent compound to be metabolized in the in vitro system (e.g., liver microsomes). | A shorter half-life suggests faster metabolism and potentially higher clearance in vivo. |
| Intrinsic Clearance (CLint) | The rate of metabolism by the liver, independent of blood flow. It is calculated from the in vitro half-life. | A key parameter used to predict in vivo hepatic clearance. |
Advanced Analytical Methodologies for the Study of 1 Benzo B Thiophen 2 Ylmethyl Piperazine in Research
Chromatographic Techniques for Purity, Quantification, and Separation (HPLC, GC-MS)
Chromatographic methods are indispensable for the assessment of the purity of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine, and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity determination and quantification of non-volatile and thermally labile compounds like piperazine (B1678402) derivatives. For the analysis of piperazine-containing compounds, reversed-phase HPLC is often the method of choice. A typical HPLC system for analyzing this compound would involve a C18 column, which is a non-polar stationary phase, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. For instance, a mobile phase starting with a higher proportion of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol) can effectively elute compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the benzothiophene (B83047) moiety of the molecule is expected to have a strong UV absorbance. While specific retention times are dependent on the exact chromatographic conditions, a well-developed HPLC method can provide a quantitative measure of purity, typically expressed as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and thermally stable compounds. While some piperazine derivatives may require derivatization to increase their volatility and thermal stability, GC-MS can provide both qualitative and quantitative information. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.
Interactive Table: Illustrative HPLC and GC-MS Parameters for Piperazine Derivatives
| Parameter | HPLC | GC-MS |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | Capillary column (e.g., Rtx-200), 30 m x 0.25 mm, 0.50 µm film thickness |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with 0.1% TFA) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 35°C) | Temperature program (e.g., initial hold, ramp to final temperature) |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Mass Spectrometry (Electron Ionization) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
Spectroscopic Methods for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are fundamental to the structural elucidation of this compound, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the benzo[b]thiophene ring system, the methylene (B1212753) bridge, and the piperazine ring. The aromatic protons of the benzothiophene moiety would likely appear in the downfield region (around 7-8 ppm), while the protons of the piperazine ring would be found in the more upfield region (around 2-4 ppm). The methylene protons connecting the two ring systems would likely appear as a singlet in the intermediate region.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the type of carbon (aromatic, aliphatic, etc.) and its local electronic environment. While specific spectral data for this compound is not widely published, data from closely related compounds, such as 3-(benzo[b]thiophen-2-yl)-5-(4-substituted-phenyl)-4,5-dihydro-1H-pyrazole-1-yl derivatives, can provide an indication of the expected chemical shifts for the benzo[b]thiophene moiety niscpr.res.in.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the piperazine ring. The spectrum of the parent compound, benzo[b]thiophene, shows characteristic bands that would be expected to be present in the spectrum of its derivative nist.gov.
UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzo[b]thiophene ring system. The UV-Vis spectrum of this compound would be expected to show absorption maxima at specific wavelengths, which are characteristic of the electronic structure of the molecule. The absorption spectrum of benzo[b]thiophene derivatives typically shows multiple absorption bands in the UV region nist.govnii.ac.jp.
Mass Spectrometry (MS) , as mentioned in the context of GC-MS, is crucial for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. The fragmentation pattern would provide structural information, with expected cleavages at the benzylic position and within the piperazine ring xml-journal.net.
Interactive Table: Expected Spectroscopic Data for this compound based on Related Compounds
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (~7-8 ppm), Methylene protons (~3.5-4.5 ppm), Piperazine protons (~2-4 ppm) |
| ¹³C NMR | Aromatic carbons (~120-140 ppm), Aliphatic carbons (~40-60 ppm) |
| IR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1600 (Aromatic C=C stretch), ~1100 (C-N stretch) |
| UV-Vis (nm) | Absorption maxima characteristic of the benzo[b]thiophene chromophore |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₃H₁₆N₂S, characteristic fragment ions |
Radioligand Binding Assays for Receptor Affinity Determination
To understand the potential pharmacological activity of this compound, it is essential to determine its affinity for various biological targets, such as neurotransmitter receptors. Radioligand binding assays are a highly sensitive and quantitative method for this purpose. These assays measure the interaction of a radiolabeled ligand (the radioligand) with a receptor in a tissue homogenate or cell membrane preparation.
The affinity of a test compound, such as this compound, is determined by its ability to compete with a known radioligand for binding to the receptor. A series of concentrations of the test compound are incubated with the receptor preparation and a fixed concentration of the radioligand. The amount of radioligand bound to the receptor is then measured, typically by liquid scintillation counting.
The data from these competition experiments are used to generate a dose-response curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to a Ki value (the inhibition constant), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Given the structural similarity of this compound to known serotonergic and dopaminergic ligands, radioligand binding assays would likely be performed against a panel of serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. For example, studies on closely related benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have assessed their affinity for the 5-HT₁A receptor using [³H]-8-OH-DPAT as the radioligand nih.govnih.gov. Similarly, the affinity for dopamine receptors, such as the D₂ receptor, could be determined using a radioligand like [³H]-spiperone bg.ac.rs.
Interactive Table: Example of Radioligand Binding Assay Parameters for a Related Compound at the 5-HT₁A Receptor
| Parameter | Description |
| Receptor Source | Rat hippocampal membranes |
| Radioligand | [³H]-8-OH-DPAT |
| Non-specific Binding | Determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT) |
| Incubation | Specific time and temperature (e.g., 30 min at 25°C) |
| Separation | Rapid filtration through glass fiber filters |
| Detection | Liquid scintillation counting |
| Data Analysis | Non-linear regression to determine IC₅₀ and subsequent calculation of Ki |
Crystallographic Studies and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of this compound would be required for this analysis. The crystal is irradiated with X-rays, and the diffraction pattern produced is used to calculate the positions of the atoms within the crystal lattice.
The resulting crystal structure provides precise information about bond lengths, bond angles, and torsion angles. It also reveals the conformation of the molecule in the solid state, including the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the benzo[b]thiophene and piperazine moieties. While no crystal structure for this compound is currently available in the public domain, studies on other piperazine derivatives have shown that the piperazine ring generally adopts a chair conformation researchgate.net.
Conformational analysis, which can be studied both experimentally (e.g., through NMR spectroscopy) and computationally, is crucial for understanding the three-dimensional shape of a molecule in solution, which is more relevant to its biological activity. For flexible molecules like this compound, multiple conformations may exist in equilibrium. NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation in solution.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to model the potential energy surface of the molecule and identify the low-energy conformations. These studies can provide valuable information about the spatial arrangement of the key pharmacophoric features of the molecule, which is essential for understanding its interaction with a biological target. For instance, conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation in many cases nih.gov.
Interactive Table: Information Obtainable from Crystallographic and Conformational Studies
| Study Type | Information Provided | Relevance |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, solid-state conformation | Definitive structural confirmation, understanding of intermolecular interactions in the solid state |
| NMR Spectroscopy | Information about the preferred conformation in solution | Understanding the biologically relevant conformation |
| Computational Modeling | Identification of low-energy conformations, prediction of molecular properties | Rationalizing structure-activity relationships, guiding the design of new analogs |
Research Applications and Utility of 1 Benzo B Thiophen 2 Ylmethyl Piperazine As a Chemical Probe
As a Tool Compound for Investigating Specific Receptor Subtypes or Transporter Functions
The benzo[b]thiophene-piperazine framework is a versatile template for designing ligands that can selectively interact with specific G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Its utility as a tool compound stems from the ability to systematically alter its structure to fine-tune binding affinity and functional activity at desired targets.
Derivatives of this scaffold have been synthesized and evaluated for their affinity towards serotonin (B10506) receptors, which are critical targets in neuropharmacology. nih.gov For instance, a series of novel benzo[b]thiophenyl arylpiperazinyl propan-1-one derivatives were created to study the influence of substitutions on the benzo[b]thiophene ring and the arylpiperazine moiety on binding affinity for the 5-HT1A receptor subtype. nih.govnih.govmdpi.com This research identified that specific modifications could yield compounds with significant affinity, such as 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, which displayed a micromolar affinity (Ki = 2.30 μM) for 5-HT1A sites. nih.govnih.govmdpi.com Such compounds act as valuable probes to investigate the structure and function of the 5-HT1A receptor.
Beyond the 5-HT1A receptor, this chemical family has been employed to probe other key components of the serotonergic system. Research has focused on developing derivatives with dual affinity for the 5-HT7 receptor (5-HT7R) and the serotonin transporter (SERT). unav.edu The development of ligands that can simultaneously engage both of these targets allows for the investigation of their synergistic roles in neurobiological processes and the potential therapeutic benefits of dual-target modulation. unav.edu The selective nature of these compounds makes them indispensable tools for dissecting the contributions of individual receptor subtypes and transporters within complex signaling pathways.
Table 1: Binding Affinities of Selected Benzo[b]thiophene-Piperazine Derivatives
| Compound | Target | Binding Affinity (Ki) |
|---|---|---|
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A Receptor | 2.30 μM nih.govnih.govmdpi.com |
| Derivative 8j | 5-HT7 Receptor | High Affinity (Specific value not detailed in abstract) unav.edu |
| Derivative 9c | 5-HT7 Receptor & SERT | High Affinity (Specific value not detailed in abstract) unav.edu |
Contribution to Understanding Neurotransmitter Systems and Neurobiology
The application of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine-based probes has significantly advanced the understanding of neurotransmitter systems, particularly the serotonergic (5-HT) system. Serotonin is a crucial neurotransmitter that modulates a wide range of physiological functions, including sleep, appetite, and mood, and is implicated in the pathophysiology of psychiatric conditions like depression and anxiety. nih.govmdpi.com
By using derivatives of this scaffold, researchers can selectively activate or block specific serotonin receptors, such as 5-HT1A, allowing them to map the downstream signaling effects and behavioral outcomes associated with these receptors. nih.gov The study of ligands acting as partial agonists at the 5-HT1A receptor subtype has been particularly fruitful, demonstrating the effectiveness of targeting this receptor in models of anxiety and depression. nih.gov
Furthermore, the development of dual-action compounds targeting both the 5-HT7 receptor and the serotonin transporter (SERT) has provided new insights into the treatment of depression. unav.edu Antidepressant treatments that selectively inhibit serotonin reuptake (SSRIs) often have a delayed onset of action. nih.govmdpi.com Probes with dual 5-HT7R/SERT activity have been used in preclinical models, such as the forced swimming test, to explore novel therapeutic strategies. unav.edu The finding that some of these compounds can reduce immobility time after acute, rather than chronic, treatment suggests that this dual-target approach could lead to antidepressants with a more rapid onset of action, helping to unravel the neurobiological basis for this therapeutic delay. unav.edu The versatility of the benzo[b]thiophene core is also shown in its use to develop agents for other neurological conditions, including seizures and pain, further broadening its contribution to understanding CNS pathobiology. mdpi.com
Role in the Design and Development of Novel Chemical Entities
The this compound structure is a key pharmacophore in the design and development of novel chemical entities for CNS disorders. It serves as a validated starting point for medicinal chemists to create new molecules with improved potency, selectivity, and pharmacokinetic properties. The process involves generating a library of analogues through systematic chemical modification to establish a clear structure-activity relationship (SAR). nih.gov
For example, research into 5-HT1A receptor ligands involved synthesizing a series of derivatives to methodically study how substitutions on the benzo[b]thiophene and arylpiperazine moieties impacted binding affinity. nih.gov This SAR study is fundamental to rational drug design, allowing researchers to identify which chemical features are essential for molecular recognition at the target site.
Computational methods, such as molecular docking, are often used in conjunction with synthesis to guide the design of these novel entities. nih.gov Docking studies of benzo[b]thiophene derivatives into a homology model of the 5-HT1A receptor have helped to elucidate the specific molecular interactions—such as electrostatic and aromatic interactions—that govern binding affinity. nih.gov This molecular-level understanding allows for the in-silico design of new compounds with predicted improvements in target engagement before committing to chemical synthesis. The successful application of this scaffold in developing diverse compounds, from potential rapid-onset antidepressants to antiseizure agents, highlights its significant role as a foundational element in modern drug discovery. nih.govunav.edumdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Serotonin (5-hydroxytryptamine, 5-HT) |
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one |
| Citalopram |
| Escitalopram |
| Fluoxetine |
| Fluvoxamine |
| Paroxetine |
| Sertraline |
| Ethosuximide |
| Lacosamide |
| Levetiracetam |
Future Research Directions and Unresolved Questions Regarding 1 Benzo B Thiophen 2 Ylmethyl Piperazine
Exploration of Novel Biological Targets and Mechanistic Pathways
While much of the research on benzo[b]thiophene-piperazine derivatives has centered on their interaction with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT7 subtypes, and the serotonin transporter (SERT), there is a compelling case for expanding the scope of biological investigation. unav.edumdpi.com The structural features of 1-(benzo[b]thiophen-2-ylmethyl)piperazine suggest potential interactions with a wider range of targets, opening new avenues for therapeutic development.
Future research should aim to screen this compound and its derivatives against a broader panel of receptors, enzymes, and ion channels. Promising areas for exploration include:
Cholinesterases: Recent studies on benzo[b]thiophene-chalcone hybrids have identified them as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the pathophysiology of Alzheimer's disease. nih.gov Investigating the cholinesterase inhibitory activity of this compound could reveal novel applications in neurodegenerative disorders.
STAT3 Pathway: Novel benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is implicated in conditions like idiopathic pulmonary fibrosis (IPF). nih.gov Exploring whether this compound or its analogues can modulate this pathway could lead to new treatments for fibrotic diseases and cancer.
AMPA Receptors: Thiophenic analogues of benzothiadiazine dioxides have been developed as potent positive allosteric modulators of AMPA receptors, enhancing cognitive function in preclinical models. nih.govresearchgate.net Given the structural similarities, it is plausible that the benzo[b]thiophene-piperazine core could be adapted to target AMPA receptors, offering potential for developing cognitive enhancers.
Mechanistic studies should move beyond simple binding assays. Elucidating the downstream signaling cascades affected by the binding of this compound to its targets is crucial. Investigating its role as an agonist, antagonist, or partial agonist at various receptors and understanding the potential for biased agonism will provide a more complete picture of its pharmacological profile. unav.edu
Development of More Selective and Potent Analogues
The development of analogues with improved potency and selectivity is a cornerstone of medicinal chemistry. For this compound, future synthetic efforts should focus on systematic structural modifications to enhance its affinity for specific biological targets while minimizing off-target effects.
Structure-activity relationship (SAR) studies on related benzo[b]thiophenyl arylpiperazinyl propan-1-one derivatives have provided valuable insights. mdpi.comnih.gov For instance, the nature of the aryl group on the piperazine (B1678402) ring and substitutions on the benzo[b]thiophene moiety significantly influence binding affinity for the 5-HT1A receptor. mdpi.com
Future strategies for developing improved analogues should include:
Systematic Substitution: Exploring a wide range of substituents on both the benzo[b]thiophene ring and the arylpiperazine moiety to probe the electronic and steric requirements for optimal receptor binding.
Isosteric Replacement: Replacing the benzo[b]thiophene core with other heterocyclic systems, such as thieno-thiadiazine dioxides, has proven successful in discovering potent AMPA receptor potentiators. nih.gov This strategy could be applied to discover analogues with novel target profiles.
Hybrid Compound Design: Fusing the benzo[b]thiophene-piperazine scaffold with other pharmacophores is a promising strategy to create hybrid molecules with dual or enhanced biological activities. nih.gov
The table below summarizes the findings from a study on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which can guide the future design of more potent analogues based on the this compound scaffold. mdpi.com
| Compound | Arylpiperazine Moiety | Target | Affinity (Ki, µM) |
| 7e | 4-(pyridin-2-yl)piperazin-1-yl | 5-HT1A | 2.30 |
| 6d | 4-(2-methoxyphenyl)piperazin-1-yl | 5-HT1A | >10 |
| 6f | 4-(2-chlorophenyl)piperazin-1-yl | 5-HT1A | >10 |
| 7f | 4-(2-chlorophenyl)piperazin-1-yl (with 5-Cl on benzo[b]thiophene) | 5-HT1A | >10 |
This table is generated based on data for propan-1-one derivatives and serves as a model for future SAR studies on this compound analogues.
Application of Advanced Research Technologies in its Study
To accelerate the discovery and development process, future research on this compound and its analogues should leverage advanced research technologies.
Computational Modeling: In silico techniques such as molecular docking and 3D pharmacophore modeling have already been used to understand the interactions between benzo[b]thiophene derivatives and their receptors, like the 5-HT1A receptor. mdpi.comnih.govnih.gov These computational studies can help rationalize observed binding affinities and guide the design of new analogues with improved interaction profiles. Future work could involve more sophisticated techniques like molecular dynamics simulations to study the dynamic behavior of the ligand-receptor complex.
High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen libraries of this compound analogues against a wide array of biological targets. This would significantly accelerate the identification of novel activities and lead compounds.
Advanced Synthesis Methods: Modern synthetic methodologies, such as microwave-assisted synthesis, can be utilized to rapidly generate libraries of analogues for biological evaluation. mdpi.com This approach allows for a more efficient exploration of the chemical space around the core scaffold.
Pharmacokinetic Profiling: Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for identifying candidates with favorable drug-like properties. nih.gov In vitro assays and in silico predictions can help prioritize compounds for further in vivo testing.
Interdisciplinary Research Opportunities involving this compound
The multifaceted nature of the this compound scaffold calls for a highly interdisciplinary research approach. Collaborative efforts between different scientific disciplines will be essential to fully exploit its therapeutic potential.
Medicinal Chemistry and Computational Biology: A close collaboration between synthetic chemists and computational biologists will be vital for a rational, structure-based drug design approach. mdpi.comnih.gov Computational predictions can guide synthetic efforts, while experimental results can validate and refine the computational models.
Pharmacology and Neuroscience: Investigating the effects of novel analogues in relevant cellular and animal models of disease is crucial. For instance, evaluating the cognitive-enhancing properties of potential AMPA receptor modulators in animal models of learning and memory would be a key step. nih.gov
Chemical Biology and Target Identification: The use of chemical probes derived from this compound could help in identifying and validating novel biological targets through techniques like affinity chromatography and proteomics.
Process Chemistry and Pharmaceutical Sciences: For promising lead compounds, collaboration with process chemists will be necessary to develop economical and scalable synthetic routes for large-scale production. researchgate.net Pharmaceutical scientists will then focus on developing suitable formulations to ensure optimal delivery and bioavailability.
By pursuing these future research directions, the scientific community can build upon the current understanding of this compound, potentially leading to the development of novel therapeutics for a range of diseases, from psychiatric disorders to neurodegenerative conditions and beyond.
Q & A
Q. What synthetic routes are available for 1-(Benzo[b]thiophen-2-ylmethyl)piperazine, and how are reaction conditions optimized?
The synthesis typically involves alkylation of piperazine with a benzo[b]thiophene-containing intermediate. Key steps include:
- Nucleophilic substitution : Reacting 1-benzylpiperazine derivatives with halogenated benzo[b]thiophene under reflux in polar solvents (e.g., ethanol or acetonitrile) with catalysts like palladium on carbon .
- Optimization parameters : Solvent choice (methanol vs. THF), reaction time (12–24 hours), and temperature (reflux at 80–100°C) significantly impact yield. For example, adjusting the molar ratio of reactants (1:1.2 for piperazine:halide) can improve efficiency .
- Purification : Flash chromatography (using EtOAC/hexane gradients) or recrystallization ensures >95% purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation :
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., δ 7.6–7.8 ppm for benzo[b]thiophene protons) .
- Mass spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]+ at m/z 358.10 for derivatives) .
- Purity assessment :
- HPLC : Retention times and peak integration (e.g., 99.75% purity for derivative 7k) .
- Melting point analysis : Sharp melting ranges (e.g., 194.5–195.7°C) indicate crystalline consistency .
Q. How are degradation products of piperazine derivatives analyzed, and what insights do they provide?
Reverse-phase liquid chromatography with micellar or microemulsion mobile phases separates degradation byproducts (e.g., oxidized or hydrolyzed derivatives). For example, bis(4-fluorophenyl)methanol (a common degradation product) is detected using cyanopropyl-bonded columns . This aids in stability studies and impurity profiling during storage .
Advanced Research Questions
Q. What methodologies are used to evaluate the compound's receptor binding affinity and selectivity (e.g., dopamine D2/D3 or 5-HT1A receptors)?
- Radioligand binding assays : Competitive displacement of H-labeled ligands (e.g., H-spiperone for D2R) in transfected cell membranes. EC values (e.g., 3.3 nM for D2R in compound 34c) quantify potency .
- Functional assays : Measurement of cAMP accumulation or β-arrestin recruitment to assess agonism/antagonism profiles .
- SAR insights : Modifications like replacing benzo[b]thiophene with indole (compound 34c) enhance dual D2/5-HT1A activity, while nitrogen substitutions in the heterocycle reduce efficacy .
Q. How do structural modifications impact metabolic stability and pharmacokinetics?
- In vitro metabolism : Incubation with liver microsomes (human or rodent) identifies major metabolites via LC-MS. For example, oxidation at the piperazine ring or thiophene moiety reduces half-life .
- Key findings : Introducing electron-withdrawing groups (e.g., fluorine) on the pyridine ring (as in 7k) improves metabolic stability by reducing CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
